molecular formula C12H25B B1284230 1-Bromododecane-d25 CAS No. 204259-66-5

1-Bromododecane-d25

Cat. No. B1284230
M. Wt: 274.38 g/mol
InChI Key: PBLNBZIONSLZBU-VVZIYBSUSA-N
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Description

1-Bromododecane-d25 is a halogenated alkane that is primarily used in organic synthesis. It is a derivative of dodecane, where a bromine atom replaces a hydrogen atom at the first carbon of the chain. The "d25" indicates that the compound is deuterated, meaning that some or all of the hydrogen atoms have been replaced with deuterium, an isotope of hydrogen.

Synthesis Analysis

The synthesis of 1-Bromododecane can be achieved through various methods. One approach involves the use of byproduct hydrobromic acid from the 1-bromoadamantane process as a raw material in the presence of concentrated sulfuric acid, which yields 1-Bromododecane with high purity and yield . Another method utilizes potassium bromide, a by-product of synthesizing 2-hydroxy-4-n-dodecyloxybenzophenone, and n-dodecyl alcohol with concentrated sulfuric acid as a catalyst . These methods demonstrate the versatility and efficiency of synthesizing 1-Bromododecane using readily available materials and catalysts.

Molecular Structure Analysis

The molecular structure of 1-Bromododecane-d25 is characterized by a long carbon chain with a bromine atom attached to the first carbon. The presence of deuterium atoms instead of hydrogen can affect the physical properties of the molecule, such as its boiling point and density. The structure of related brominated compounds has been studied using various techniques, including density functional theory (DFT) calculations, which provide insights into the optimized structure and vibrational properties of the molecules .

Chemical Reactions Analysis

1-Bromododecane-d25 can participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, it can be used in the functionalization of alumoles, as demonstrated by the synthesis of a stable 1-bromoalumole that can react with MesLi to afford a Mes-substituted alumole . Additionally, brominated compounds like 1-bromododecane can be used in the synthesis of dienes through gold-catalyzed rearrangement of propargylic carboxylates, which can further participate in Diels-Alder and cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromododecane-d25 are influenced by the bromine atom and the deuterium substitution. The presence of the bromine atom can increase the molecular weight and polarity of the compound compared to dodecane. The deuterium substitution can also affect the NMR properties, making it useful for NMR spectroscopy studies. The compound's reactivity with various electrophiles and its potential as a general anesthetic have been explored, indicating its ability to bind to apolar target sites in the central nervous system . The synthesis and characterization of related brominated compounds provide additional information on the reactivity and potential applications of 1-Bromododecane-d25 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Methodologies : 1-Bromododecane has been synthesized using potassium bromide and concentrated sulfuric acid, showcasing its practical synthesis methods and high yield up to 92.5% (Heng, 2007). Another synthesis method involves hydrobromic acid, demonstrating the versatility in its production (Heng, 2007).

  • Role in Analytical Techniques : 1-Bromododecane has been utilized in small-angle X-ray scattering for absolute scale calibration. This indicates its use in analytical methods for studying molecular and atomic structures (Ohta, Sekiguchi, Sasaki, & Yagi, 2014).

  • Thermodynamic Properties : Research on the enthalpies of formation for 1-bromododecane contributes to a deeper understanding of its thermodynamic properties, useful in chemical engineering and materials science (Stridh, 1976).

Applications in Material Science and Chemistry

  • Role in Organic Synthesis : It has been used in the synthesis of natural products like bupleurynol, illustrating its role in complex organic synthesis and pharmaceutical research (Ghasemi, Antunes, & Organ, 2004).

  • Solvent Considerations : 1-Bromododecane's chemical-physical factors, like volatility and solubility, are significant in evaluating its influence on skin sensitization activity, which is crucial in developing safer industrial and laboratory practices (Siegel et al., 2009).

  • Catalytic Applications : Its use in catalytic reduction reactions, as demonstrated in the synthesis of dodecane, highlights its potential in industrial catalysis and green chemistry applications (Nakamura, Yorimitsu, Shinokubo, & Oshima, 2001).

Biomedical Research

  • Marine-Derived Compounds : Studies on bromophenol derivatives, including those related to 1-bromododecane, have shown potential anticancer activities, indicating its relevance in the development of novel therapeutic agents (Guo et al., 2018).

  • Bromodomains and Epigenetic Signaling : Research involving brominated compounds, which could include 1-bromododecane derivatives, is vital in understanding the role of bromodomains in cellular processes and drug development (Wu et al., 2019).

Environmental and Physical Chemistry

Safety And Hazards

1-Bromododecane-d25 is classified as a skin irritant (Category 2) and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNBZIONSLZBU-VVZIYBSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583892
Record name 1-Bromo(~2~H_25_)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromododecane-d25

CAS RN

204259-66-5
Record name 1-Bromo(~2~H_25_)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromododecane-d25
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SM Chang, CY Yu, YF Chen - Physical Review E, 2022 - APS
… ), 1-bromododecaned25 in excess was mixed with N,N,N ,N -tetramethyl-1,6hexanediamine; for the synthesis of chains-deuterated pHC12 (dpHC12), 1-bromododecane-d25 in excess …
Number of citations: 5 journals.aps.org
JN Hohman - 2011 - search.proquest.com
This thesis is devoted to the discovery and application of fundamental design principles for molecular self-assembly. Self-assembled monolayer (SAMs) of organic thiols on Au {111} are …
Number of citations: 2 search.proquest.com
M Kim - 2011 - search.proquest.com
We introduce the self-assembled monolayers (SAMs) of n-alkanethiols on Au {111} as a standard molecular assembly to understand the physical chemistry of organic molecules on …
Number of citations: 2 search.proquest.com
KC Elbert - 2021 - search.proquest.com
Inorganic nanocrystals (NC) exhibit a host of properties based on their size, shape, composition, and assembly within thin films. While surface ligands are a key component in NC …
Number of citations: 3 search.proquest.com

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